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Compound of Interest

Compound Name: OM99-2

Cat. No.: B1583565 Get Quote

For Immediate Release

This guide provides a comprehensive comparison of the BACE1 inhibitor OM99-2 against a

selection of current BACE1 inhibitor drugs that have been evaluated in clinical settings. The

data presented herein is intended for researchers, scientists, and drug development

professionals to facilitate an objective assessment of these compounds' relative potencies and

to provide detailed experimental context.

Comparative Analysis of BACE1 Inhibitor Potency
The inhibitory activities of OM99-2 and several clinical-stage BACE1 inhibitors are summarized

in the table below. The data, presented as IC50 and Ki values, have been compiled from

various independent studies. It is important to note that direct comparison of absolute values

should be approached with caution due to potential variations in experimental conditions

across different studies.
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Compound Type
BACE1 IC50
(nM)

BACE1 Ki (nM)
Noteworthy
Characteristic
s

OM99-2 Peptidomimetic - 1.6[1], 9.58[2]

A potent, tight-

binding inhibitor;

instrumental in

early BACE1

structure-function

studies.[3]

Verubecestat

(MK-8931)
Small Molecule 13[4][5]

2.2[6][7], 7.8[4]

[5]

Orally active and

has been

evaluated in

Phase 3 clinical

trials.[7]

Elenbecestat

(E2609)
Small Molecule

~7 (cell-based)

[8][9][10][11]
-

Orally

bioavailable and

CNS-penetrant.

[8][9]

Lanabecestat

(AZD3293)
Small Molecule 0.6[12][13] 0.4[4][14]

Potent, orally

active, and

penetrates the

blood-brain

barrier.[14]

Atabecestat

(JNJ-54861911)
Small Molecule 21[15] -

Advanced to

Phase 2b/3

clinical trials

before

discontinuation

due to side

effects.[15][16]

Experimental Protocols
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The determination of BACE1 inhibitory activity is commonly performed using a Fluorescence

Resonance Energy Transfer (FRET) assay. The following is a generalized protocol

representative of those used to evaluate the compounds listed above.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against recombinant human BACE1.

Materials:

Recombinant human BACE1 enzyme

Fluorogenic BACE1 substrate (e.g., a peptide containing the "Swedish" mutation sequence

with a fluorescent donor and a quenching acceptor)

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

Test compounds (e.g., OM99-2, Verubecestat, etc.) dissolved in DMSO

96-well or 384-well black microplates

Fluorescence plate reader

Procedure:

Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then

diluted in Assay Buffer to the desired final concentrations.

Reaction Mixture Preparation: In each well of the microplate, the BACE1 enzyme is mixed

with the assay buffer.

Inhibitor Incubation: The diluted test compound is added to the wells containing the enzyme

and incubated for a specified period (e.g., 15-30 minutes) at room temperature to allow for

inhibitor binding.

Reaction Initiation: The fluorogenic BACE1 substrate is added to each well to initiate the

enzymatic reaction.
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Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period

of time (e.g., 60-90 minutes) at appropriate excitation and emission wavelengths for the

specific FRET pair used. An endpoint reading can also be taken after a fixed incubation time.

Data Analysis: The rate of substrate cleavage is determined from the linear phase of the

fluorescence increase over time. The percent inhibition for each compound concentration is

calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting

the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizing the BACE1 Signaling Pathway and
Inhibition
The following diagrams illustrate the amyloidogenic processing of Amyloid Precursor Protein

(APP) by BACE1 and the mechanism of its inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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